molecular formula C15H20ClNOS B4875600 3-chloro-N-(2-cyclohexylsulfanylethyl)benzamide

3-chloro-N-(2-cyclohexylsulfanylethyl)benzamide

Cat. No.: B4875600
M. Wt: 297.8 g/mol
InChI Key: CWEUSOVRJFQXAI-UHFFFAOYSA-N
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Description

3-chloro-N-(2-cyclohexylsulfanylethyl)benzamide is an organic compound with a molecular formula of C15H20ClNOS It is characterized by the presence of a benzamide core substituted with a chlorine atom and a cyclohexylsulfanyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-cyclohexylsulfanylethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved by reacting 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Cyclohexylsulfanyl Ethyl Group: The next step involves the introduction of the cyclohexylsulfanyl ethyl group. This can be achieved by reacting the benzamide with 2-bromoethyl cyclohexyl sulfide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-cyclohexylsulfanylethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzamide core can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The cyclohexylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.

Major Products

    Substitution Reactions: Products include substituted benzamides.

    Oxidation Reactions: Products include sulfoxides or sulfones.

    Hydrolysis: Products include 3-chlorobenzoic acid and 2-cyclohexylsulfanylethylamine.

Scientific Research Applications

3-chloro-N-(2-cyclohexylsulfanylethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: It can be used in the development of new materials with specific properties.

    Biological Studies: It can be used to study the effects of benzamide derivatives on biological systems.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-cyclohexylsulfanylethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclohexylsulfanyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-fluorophenyl)benzamide
  • 2-iodo-N-(4-bromophenyl)benzamide
  • 2-chloro-N-(3-sulfamoylphenyl)benzamide

Uniqueness

3-chloro-N-(2-cyclohexylsulfanylethyl)benzamide is unique due to the presence of the cyclohexylsulfanyl ethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable scaffold for the development of new molecules with desired properties.

Properties

IUPAC Name

3-chloro-N-(2-cyclohexylsulfanylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNOS/c16-13-6-4-5-12(11-13)15(18)17-9-10-19-14-7-2-1-3-8-14/h4-6,11,14H,1-3,7-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEUSOVRJFQXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCCNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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